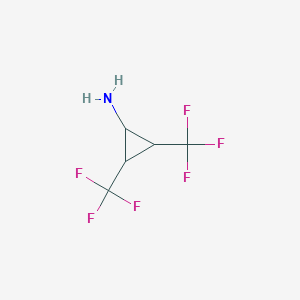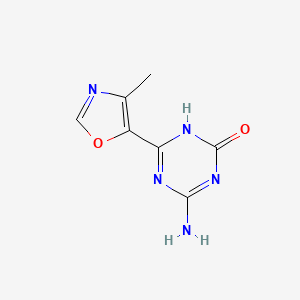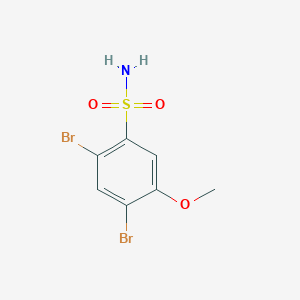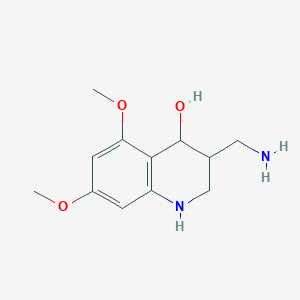
3-(Aminomethyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes an aminomethyl group, two methoxy groups, and a tetrahydroquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core.
Introduction of the Aminomethyl Group: This step involves the alkylation of the tetrahydroquinoline core with a suitable aminomethylating agent, such as formaldehyde and ammonium chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学的研究の応用
3-(Aminomethyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(Aminomethyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
3-(Aminomethyl)phenylboronic acid hydrochloride: Used as a versatile reagent in organic synthesis.
Uniqueness
3-(Aminomethyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an aminomethyl group, methoxy groups, and a tetrahydroquinoline core makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
1306603-14-4 |
|---|---|
分子式 |
C12H18N2O3 |
分子量 |
238.28 g/mol |
IUPAC名 |
3-(aminomethyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol |
InChI |
InChI=1S/C12H18N2O3/c1-16-8-3-9-11(10(4-8)17-2)12(15)7(5-13)6-14-9/h3-4,7,12,14-15H,5-6,13H2,1-2H3 |
InChIキー |
BAOYMHOOASNSOB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(C(CN2)CN)O)C(=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





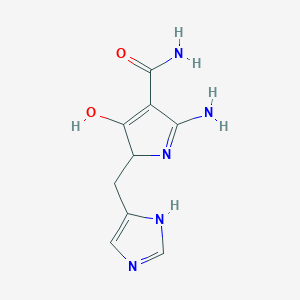
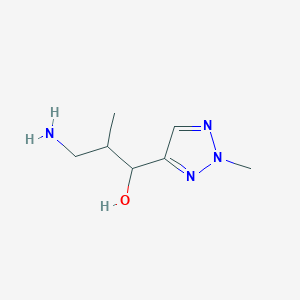
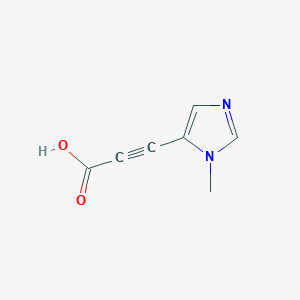

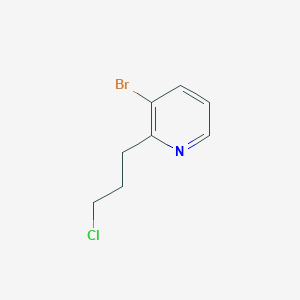
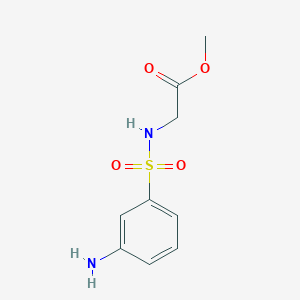
![4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde](/img/structure/B13164687.png)
